3-Methoxy-N-(1-(pyridin-3-yl)ethyl)propan-1-amine
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Overview
Description
3-Methoxy-N-(1-(pyridin-3-yl)ethyl)propan-1-amine is a chemical compound with the molecular formula C11H18N2O It is characterized by the presence of a methoxy group, a pyridine ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-(1-(pyridin-3-yl)ethyl)propan-1-amine typically involves the reaction of 3-pyridyl ethylamine with 3-methoxypropanal under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process. The reaction conditions include maintaining a temperature of around 50-60°C and a pressure of 1-2 atm .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-(1-(pyridin-3-yl)ethyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated compounds, nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN)
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Reduced amine derivatives
Substitution: Substituted derivatives
Scientific Research Applications
3-Methoxy-N-(1-(pyridin-3-yl)ethyl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-(1-(pyridin-3-yl)ethyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxyethoxy)propan-1-amine
- Propan-2-amine
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
3-Methoxy-N-(1-(pyridin-3-yl)ethyl)propan-1-amine is unique due to its specific structural features, including the methoxy group and the pyridine ring.
Properties
Molecular Formula |
C11H18N2O |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-methoxy-N-(1-pyridin-3-ylethyl)propan-1-amine |
InChI |
InChI=1S/C11H18N2O/c1-10(13-7-4-8-14-2)11-5-3-6-12-9-11/h3,5-6,9-10,13H,4,7-8H2,1-2H3 |
InChI Key |
FTQRPJUWJQNQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)NCCCOC |
Origin of Product |
United States |
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